molecular formula C8H16N4O B13252192 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol

Cat. No.: B13252192
M. Wt: 184.24 g/mol
InChI Key: MZNPQNXMMZXGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of micro-reaction systems can significantly enhance the safety and scalability of the process .

Chemical Reactions Analysis

1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild temperatures and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol include other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

1-[4-(aminomethyl)-5-methyltriazol-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C8H16N4O/c1-6-7(4-9)10-11-12(6)5-8(2,3)13/h13H,4-5,9H2,1-3H3

InChI Key

MZNPQNXMMZXGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(C)(C)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.